Regioisomerism: 2- vs 4-Position Amino Substitution
The target compound places the amino-thiazole side chain at the 2-position (vicinal to the hydroxyl), enabling intramolecular N–H···O hydrogen bonding and forming a five-membered chelate ring geometry. In contrast, the 4-position regioisomer (CAS 1420780-48-8, (1R,4r)-4-((1-(thiazol-2-yl)ethyl)amino)cyclohexanol) positions the amino group distal to the hydroxyl, which precludes intramolecular hydrogen bonding and alters the spatial orientation of the thiazole ring relative to the cyclohexanol plane [1]. The 2-substituted isomer exhibits distinct computed properties: the proximity of the amino and hydroxyl groups creates a contiguous polar surface (TPSA 73.4 Ų) with both HBD groups on the same face of the cyclohexane ring, whereas the 4-substituted isomer separates these pharmacophoric elements across the ring [1].
| Evidence Dimension | Substitution position and intramolecular H-bond capability |
|---|---|
| Target Compound Data | 2-position substitution; amino-OH distance ~2.5 Å (vicinal); capable of 5-membered intramolecular H-bond ring |
| Comparator Or Baseline | 4-position regioisomer (CAS 1420780-48-8); amino-OH distance ~4.9 Å (1,4-trans); no intramolecular H-bond possible |
| Quantified Difference | Substitution position shift from C2 to C4 eliminates vicinal amino-alcohol motif; alters pharmacophore geometry |
| Conditions | Structural analysis based on PubChem 2D/3D conformer data [1] |
Why This Matters
The vicinal amino-alcohol motif in the 2-substituted isomer is a privileged pharmacophore for metal chelation and kinase hinge-binding, making it mechanistically distinct from the 4-substituted regioisomer for target engagement.
- [1] PubChem Compound Summary CID 64480827. 2-{[1-(1,3-Thiazol-2-yl)ethyl]amino}cyclohexan-1-ol. TPSA 73.4 Ų, Rotatable Bond Count 3. National Center for Biotechnology Information. View Source
